molecular formula C17H19NO2S2 B2606782 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide CAS No. 1396852-15-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide

Cat. No. B2606782
CAS RN: 1396852-15-5
M. Wt: 333.46
InChI Key: DIGHKLVXXCFCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide, also known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPTH2 is a potent and selective inhibitor of histone acetyltransferase, which plays a crucial role in gene expression and regulation.

Scientific Research Applications

Antimicrobial Properties

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide and similar compounds have been studied for their antimicrobial properties. Acylthiourea derivatives, a class of compounds similar to the one , have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were synthesized and characterized for their structural properties, revealing their potential as antimicrobial agents. Their effectiveness varies depending on the type and position of substituents on the phenyl group attached to the thiourea nitrogen (Limban et al., 2011).

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated against various cancer cell lines. These studies revealed moderate to excellent anticancer activities, with some derivatives demonstrating higher efficacy than standard drugs (Ravinaik et al., 2021).

Synthesis and Chemical Properties

The synthesis and chemical properties of similar compounds are of significant interest. For example, the N-benzoylation of aminophenols using benzoylisothiocyanates leads to compounds of biological interest, including N-(2-hydroxyphenyl)benzamides. The process and resulting products contribute to the understanding of chemical reactions and properties relevant to the compound (Singh et al., 2017).

Transformation Under Specific Conditions

The behavior of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide and analogous compounds under specific conditions, such as Camps cyclization, is another area of research. Such studies provide insights into the reactivity and transformation of these compounds, which is crucial for their potential applications in various fields (Mochalov et al., 2016).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c1-21-14-6-3-2-5-13(14)16(19)18-11-17(20,12-8-9-12)15-7-4-10-22-15/h2-7,10,12,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHKLVXXCFCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.